molecular formula C18H24N4O4S B2382237 1-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-phenoxyethanone CAS No. 2034200-90-1

1-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-phenoxyethanone

Cat. No. B2382237
CAS RN: 2034200-90-1
M. Wt: 392.47
InChI Key: FIJWXGDXCLERHY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex, depending on the specific conditions and reagents involved. For instance, the reaction product of a similar compound was prone to an intermolecular cyclization via the reaction of OH group of pyrazolone ring and fluorine atom of an adjacent phenyl group .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A notable application of compounds related to 1-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-phenoxyethanone is in the synthesis of novel pyrazolopyrimidines, which have shown significant antimicrobial activity. The research demonstrates the creation of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety through a one-pot reaction strategy. These compounds were found to exhibit antimicrobial activities exceeding that of reference drugs, particularly derivatives containing a single sulfone group, which were more effective against bacteria and fungi used in the study (Alsaedi, Farghaly, & Shaaban, 2019).

Novel Synthesis Methods

Another research focus is the development of novel synthesis methods for related compounds. For example, the study on the formal [4 + 1]-annulation of fluorinated sulfur ylides and azoalkenes provides a new and efficient method for synthesizing 5-(trifluoromethyl)pyrazolines, demonstrating moderate to excellent yields (Wang et al., 2018).

Antimicrobial Agents Synthesis

Further investigation into the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial applications highlights the versatility of these compounds. The study detailed the creation of 2-pyridone, chromene, hydrazone, and Pyrazole derivatives bearing a sulfonamide moiety, with promising results in in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

properties

IUPAC Name

1-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-phenoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-14-18(15(2)20-19-14)27(24,25)22-10-6-9-21(11-12-22)17(23)13-26-16-7-4-3-5-8-16/h3-5,7-8H,6,9-13H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJWXGDXCLERHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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